N-cyclopropyl-5-(2-methoxyethyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-cyclopropyl-5-(2-methoxyethyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide” is a complex organic compound. It contains a pyrazolo[4,3-c]pyridine core, which is a type of pyridine. Pyridines are six-membered heterocyclic compounds with one nitrogen atom, and they are found in various natural products, drug molecules, vitamins, and materials .
Scientific Research Applications
Synthesis and Characterization
Compounds with structural similarities to "N-cyclopropyl-5-(2-methoxyethyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide" have been synthesized and characterized, indicating a broad interest in their chemical properties and potential biological activities. For instance, studies have detailed the synthesis and in vitro cytotoxic activity of novel pyrazolo[1,5-a]pyrimidines and related Schiff bases, showcasing their potential as therapeutic agents against various cancer cell lines (Hassan, Hafez, Osman, & Ali, 2015). Such research highlights the ongoing exploration of pyrazolo and pyrimidine derivatives for their cytotoxic properties and their potential application in cancer research.
Cytotoxic Activities
The cytotoxic activities of these compounds against cancer cells have been a significant focus, indicating their potential application in developing new anticancer agents. For example, the synthesis, characterization, and evaluation of cytotoxic activities of some new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives have been conducted, revealing promising results against Ehrlich Ascites Carcinoma (EAC) cells (Hassan, Hafez, & Osman, 2014). Such studies underscore the potential of these compounds in medicinal chemistry, particularly in the development of novel treatments for cancer.
Antitumor and Anti-inflammatory Activities
Further extending their application scope, novel benzodifuranyl derivatives, including fused pyridine ring systems, have been synthesized and evaluated for their antitumor and anti-inflammatory activities. These compounds exhibited significant COX-2 inhibitory activities, analgesic, and anti-inflammatory properties, showcasing their therapeutic potential (Abu‐Hashem, Al-Hussain, & Zaki, 2020). This research highlights the diversity in the biological activities of compounds with pyrazolo and pyridine motifs, suggesting their broad applicability in developing new pharmaceuticals.
Antioxidant Properties
The antioxidant properties of these compounds have also been investigated, revealing a potential role in mitigating oxidative stress-related diseases. For instance, cyanoacetamide-based heterocyclic compounds have been synthesized and evaluated for their antitumor and antioxidant activities, demonstrating the multifunctional nature of these molecules (Bialy & Gouda, 2011). Such findings point to the potential use of pyrazolo and pyridine derivatives in therapeutic interventions against diseases associated with oxidative damage.
Mechanism of Action
Target of Action
The primary target of N-cyclopropyl-5-(2-methoxyethyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide is the human phosphodiesterase 10 . This enzyme plays a crucial role in signal transduction by regulating the intracellular concentration of cyclic nucleotides.
Mode of Action
The compound interacts with its target, human phosphodiesterase 10, by binding to the active site of the enzyme . This interaction inhibits the enzyme’s activity, leading to an increase in the concentration of cyclic nucleotides within the cell.
Properties
IUPAC Name |
N-cyclopropyl-5-(2-methoxyethyl)-3-oxo-2H-pyrazolo[4,3-c]pyridine-7-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O3/c1-20-5-4-17-6-9(12(18)14-8-2-3-8)11-10(7-17)13(19)16-15-11/h6-8H,2-5H2,1H3,(H,14,18)(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZGUKYZKSGBDBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=C2C(=NNC2=O)C(=C1)C(=O)NC3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.